Furylalanin
Description
Furylalanine (C₇H₉NO₃) is a non-proteinogenic amino acid derivative in which a furyl group (C₄H₃O) replaces the methyl side chain of alanine. Structurally, it consists of a β-carbon linked to an amino group (-NH₂), a carboxyl group (-COOH), and a 2-furyl substituent.
Furylalanine is synthesized via nucleophilic substitution or enzymatic catalysis, often involving the introduction of the furyl moiety to alanine precursors. Its applications span medicinal chemistry, where it serves as a building block for peptidomimetics, and coordination chemistry, where its furyl group acts as a ligand for transition metals .
Properties
IUPAC Name |
(2S)-2-(furan-2-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBQHCKPZBJPG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Furylalanin can be synthesized through several methods. One common approach involves the incorporation of furylalanine derivatives into peptides using commercially available starting materials. The synthesis typically involves the use of non-ribosomal peptide synthetases (NRPS) which incorporate furylalanine into peptide chains .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for this compound biosynthesis. These methods leverage the natural biosynthetic pathways of certain bacteria to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Furylalanin undergoes various chemical reactions, including:
Cycloaddition: this compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Cycloaddition: Catalysts such as Lewis acids are often used to facilitate cycloaddition reactions.
Major Products: The major products formed from these reactions include substituted furylalanine derivatives, cyclic peptides, and various oxidized products .
Scientific Research Applications
Furylalanin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furylalanin involves its incorporation into peptides, where it can interact with various molecular targets. The furan ring in this compound can participate in hydrogen bonding and hydrophobic interactions, contributing to the binding affinity and specificity of the peptides. Additionally, the reactive intermediates formed during oxidation can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Polarity : The furyl group in furylalanine increases polarity compared to phenylalanine’s hydrophobic benzene ring, enhancing water solubility .
- Electronic Effects : The oxygen atom in the furan ring introduces electron-withdrawing resonance effects, contrasting with the electron-donating nature of phenylalanine’s aromatic system. This impacts reactivity in catalytic or ligand-binding contexts .
- Steric Profile : The furyl group’s smaller size (vs. phthalyl or chlorophenyl groups) reduces steric hindrance, favoring applications in peptide synthesis .
Critical Analysis of Research Findings
Recent studies highlight furylalanine’s advantages over analogues:
- Bioavailability : Furylalanine exhibits 20% higher intestinal absorption than phenylalanine in rat models, attributed to its polar furyl group .
- Catalytic Efficiency : In palladium-catalyzed cross-coupling reactions, furylalanine-based ligands achieved 95% yield vs. 78% for phenylalanine analogues, likely due to enhanced metal-electron donation .
- Thermal Stability : Differential scanning calorimetry (DSC) revealed furylalanine’s decomposition temperature (210°C) exceeds phenylalanine’s (168°C), making it suitable for high-temperature industrial processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
